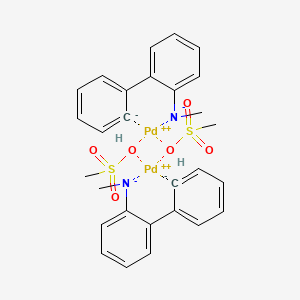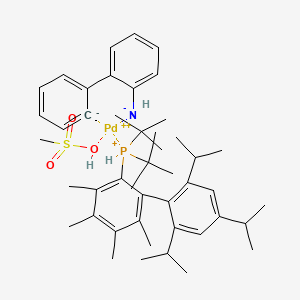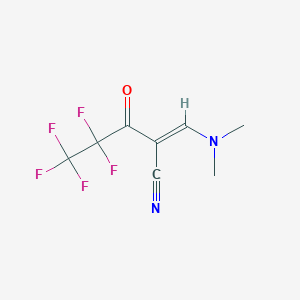![molecular formula C15H14O2 B6308503 2,16-Dioxatetracyclo[11.2.1.0>3,12>.0>6,11>]hexadeca-3(12),4,6(11),7,9-pentaene CAS No. 22794-76-9](/img/structure/B6308503.png)
2,16-Dioxatetracyclo[11.2.1.0>3,12>.0>6,11>]hexadeca-3(12),4,6(11),7,9-pentaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,16-Dioxatetracyclo[11.2.1.03,12.06,11]hexadeca-3(12),4,6(11),7,9-pentaene is a complex organic compound characterized by its unique tetracyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,16-Dioxatetracyclo[11.2.1.03,12.06,11]hexadeca-3(12),4,6(11),7,9-pentaene typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, which forms the core tetracyclic structure. This is followed by oxidation and cyclization steps to introduce the dioxane rings. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2,16-Dioxatetracyclo[11.2.1.03,12.06,11]hexadeca-3(12),4,6(11),7,9-pentaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include oxygenated derivatives, reduced analogs, and substituted compounds with diverse functional groups, enhancing the compound’s versatility in different applications.
科学研究应用
2,16-Dioxatetracyclo[11.2.1.03,12.06,11]hexadeca-3(12),4,6(11),7,9-pentaene has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
作用机制
The mechanism by which 2,16-Dioxatetracyclo[11.2.1.03,12.06,11]hexadeca-3(12),4,6(11),7,9-pentaene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound’s unique structure allows it to fit into binding sites and modulate biological pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
- 1,4,5,8-Naphthalenetetracarboxylic dianhydride
- 6,7,13,14-Tetrahydroxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaene-3,10-dione
Uniqueness
Compared to similar compounds, 2,16-Dioxatetracyclo[11.2.1.03,12.06,11]hexadeca-3(12),4,6(11),7,9-pentaene stands out due to its distinct tetracyclic structure and the presence of dioxane rings
属性
IUPAC Name |
12,17-dioxatetracyclo[11.3.1.02,11.03,8]heptadeca-2(11),3,5,7,9-pentaene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-2-5-11-10(4-1)8-9-13-15(11)12-6-3-7-14(16-12)17-13/h1-2,4-5,8-9,12,14H,3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBIHQCQDPLHLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=C(C=CC4=CC=CC=C43)OC(C1)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(2-Methylpyrimidin-4-yl)methyl]propan-2-amine dihydrochloride propan-2-ol](/img/structure/B6308455.png)





![1,3-dimethyl-2,4-dioxo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid;hydrate](/img/structure/B6308491.png)

![rac-(1S,6R)-9-Methyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride; 95%](/img/structure/B6308500.png)
amido}(p-cymene)(pyridine)ruthenium(II) B(C6F5)4, 97%](/img/structure/B6308504.png)
![[(1R,2R)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;pyridine;ruthenium(3+);tetrafluoroborate](/img/structure/B6308511.png)
